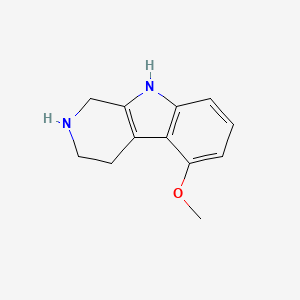

5-Methoxytryptoline

概要

説明

5-メトキシ-2,3,4,9-テトラヒドロ-1H-β-カルボリンは、天然に存在するβ-カルボリンアルカロイドです。これは、さまざまな植物、食品、さらにはヒト組織に存在することで知られるβ-カルボリン構造の誘導体です。

準備方法

合成経路と反応条件: 5-メトキシ-2,3,4,9-テトラヒドロ-1H-β-カルボリンの合成は、通常、ピクテ・スペングラー反応を伴い、トリプタミン誘導体が酸性条件下でアルデヒドまたはケトンと反応します。 反応条件には、多くの場合、メタノールを溶媒として、塩酸などの触媒を使用することが含まれます .

工業的生産方法: この化合物の工業的生産方法は、広く文書化されていません。大規模な合成は、収率と純度を最適化して、実験室での合成と同様の経路に従う可能性があります。 これには、連続フローリアクターやクロマトグラフィーなどの高度な精製技術が含まれる場合があります .

化学反応の分析

反応の種類: 5-メトキシ-2,3,4,9-テトラヒドロ-1H-β-カルボリンは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、テトラヒドロ-β-カルボリンを対応するβ-カルボリンに変換できます。

還元: 還元反応は、化合物をさらに飽和させることができ、その薬理学的特性に影響を与えます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、頻繁に使用される還元剤です。

形成される主要な生成物:

酸化: β-カルボリン誘導体。

還元: より飽和したテトラヒドロ-β-カルボリン誘導体。

置換: さまざまな置換されたβ-カルボリン誘導体.

4. 科学研究への応用

5-メトキシ-2,3,4,9-テトラヒドロ-1H-β-カルボリンには、いくつかの科学研究への応用があります。

化学: これは、他のβ-カルボリン誘導体の合成における前駆体として使用されます。

生物学: この化合物は、生物系、特に神経伝達物質の調節における役割について研究されています。

医学: これは、モノアミンオキシダーゼ阻害活性があるため、気分や認知に影響を与える可能性があり、治療上の用途が期待されています。

科学的研究の応用

Neuropharmacological Applications

5-Methoxytryptoline is recognized for its interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. These interactions are crucial for understanding its potential as a therapeutic agent in treating neuropsychiatric disorders.

- Serotonergic Activity : The compound acts as a potent agonist of several serotonin receptors, including 5-HT1, 5-HT2, and others. Its affinity for these receptors suggests that it may modulate mood and anxiety levels, making it a candidate for antidepressant and anxiolytic therapies .

- Behavioral Studies : Research has shown that this compound can induce behavioral changes in animal models, such as the head-twitch response in rodents, which is often used as a proxy for psychedelic effects. This indicates its potential role in psychopharmacology .

Cardioprotective Properties

Recent studies have highlighted the cardioprotective properties of this compound, particularly in the context of ischemic injury.

- Cardiac Tissue Protection : The compound has been shown to reduce cardiac tissue injury induced by doxorubicin, a chemotherapeutic agent known for its cardiotoxic effects. It operates by lowering serum creatine kinase-MB levels, which are indicative of myocardial damage .

- Mechanisms of Action : The cardioprotective effects may be attributed to its ability to act on serotonin receptors that influence vascular tone and cardiac function. This opens avenues for further research into its use in preventing chemotherapy-induced cardiac damage .

Role in Cancer Treatment

In addition to its cardioprotective effects, this compound has been investigated for its role in cancer therapy.

- Mitigating Anemia : Clinical trials have explored the use of this compound alongside cisplatin chemotherapy to mitigate anemia in patients with metastatic lung cancer. Results indicated that patients receiving the compound experienced less severe drops in hemoglobin levels compared to those who did not .

Synthesis and Pharmaceutical Development

The compound serves as a precursor in the synthesis of various pharmaceuticals targeting serotonin receptors.

- Pharmaceutical Applications : As a non-selective serotonin receptor agonist, this compound is utilized in developing new medications aimed at treating mood disorders and other psychiatric conditions. Its unique pharmacological profile makes it an attractive candidate for drug development .

Research and Development Insights

Several studies have focused on the structure-activity relationships of this compound derivatives, providing insights into their pharmacological profiles.

- Structural Analysis : Investigations into the molecular structure of this compound have revealed valuable information about how modifications can enhance or alter its activity at various serotonin receptors. This knowledge is critical for designing new compounds with improved therapeutic efficacy .

Data Table: Summary of Applications

作用機序

5-メトキシ-2,3,4,9-テトラヒドロ-1H-β-カルボリンの主要な作用機序は、モノアミンオキシダーゼA型(MAO-A)酵素の阻害です。この阻害により、脳内のセロトニンやノルエピネフリンなどのモノアミンのレベルが上昇し、抗うつ作用や不安解消作用が生じる可能性があります。 この化合物は、セロトニン受容体とも相互作用し、気分と認知機能にさらに影響を与えます .

類似の化合物:

トリプトリン: MAO-A阻害活性と同様の別のβ-カルボリン誘導体。

ハルマン: 神経保護作用と認知増強作用で知られています。

ハルマリン: 伝統医学で使用されており、精神活性作用で知られています

ユニークさ: 5-メトキシ-2,3,4,9-テトラヒドロ-1H-β-カルボリンは、その特定のメトキシ置換によりユニークであり、これはその薬理学的プロファイルを影響を与えます。 この置換により、他のβ-カルボリンと比較して、MAO-A阻害活性が向上するため、治療上の用途における関心の高い化合物となっています .

類似化合物との比較

Tryptoline: Another beta-carboline derivative with similar MAO-A inhibitory properties.

Harmane: Known for its neuroprotective and cognitive-enhancing effects.

Harmaline: Used in traditional medicine and known for its psychoactive properties

Uniqueness: 5-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to its specific methoxy substitution, which influences its pharmacological profile. This substitution enhances its MAO-A inhibitory activity compared to other beta-carbolines, making it a compound of interest for therapeutic applications .

生物活性

5-Methoxytryptoline (5-MT) is an indole alkaloid that has garnered attention for its potential biological activities, particularly in relation to neurotransmission and neuropharmacology. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of 5-MT.

5-MT is a derivative of tryptamine, characterized by a methoxy group at the 5-position of the indole ring. It is metabolically linked to serotonin (5-hydroxytryptamine, 5-HT) and melatonin, suggesting its involvement in serotonergic pathways. The metabolism of 5-MT can occur via cytochrome P450 enzymes, particularly CYP2D6, which catalyzes its O-demethylation to serotonin. This metabolic pathway has implications for understanding its neurophysiological effects and interactions with other psychoactive substances .

Neurotransmitter Interaction

Research indicates that 5-MT exhibits agonistic activity at various serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in mood regulation and cognitive functions. In vitro studies have shown that 5-MT can enhance the expression of the 5-HT2A receptor in neuronal cells, potentially influencing synaptic plasticity and neurogenesis .

Impact on Behavior

Behavioral studies involving animal models have demonstrated that administration of 5-MT can alter locomotor activity and anxiety-related behaviors. For instance, a study showed that rats treated with 5-MT exhibited reduced anxiety-like behaviors in elevated plus-maze tests, suggesting anxiolytic properties .

Case Studies

A longitudinal case study involving a patient with chronic refractory post-traumatic stress disorder (PTSD) highlights the therapeutic potential of compounds related to 5-MT. The subject reported significant reductions in PTSD symptoms following treatment with substances containing similar tryptamine structures, which may share pharmacological properties with 5-MT .

Data Tables

The following table summarizes key findings related to the pharmacological activity of 5-MT:

The mechanisms through which 5-MT exerts its biological effects involve modulation of serotonergic pathways. The activation of the 5-HT2A receptor leads to downstream signaling cascades that affect neurotransmitter release and neuronal excitability. Additionally, the interaction with CYP2D6 indicates that genetic variations in this enzyme may influence individual responses to compounds like 5-MT .

特性

IUPAC Name |

5-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-15-11-4-2-3-9-12(11)8-5-6-13-7-10(8)14-9/h2-4,13-14H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZWHBCLJCKHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C3=C(N2)CNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184522 | |

| Record name | 5-Methoxytryptoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30439-19-1 | |

| Record name | 5-Methoxytryptoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030439191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxytryptoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。